molecular formula C17H16N2O4 B015034 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid CAS No. 1219200-12-0

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid

Cat. No.: B015034
CAS No.: 1219200-12-0
M. Wt: 312.32 g/mol
InChI Key: XJOKDNVTFDXBIJ-UHFFFAOYSA-N
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Description

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid is a synthetic amino acid derivative with the CAS registry number 1219200-12-0. This compound is characterized as a white to off-white powder with a molecular formula of C 17 H 16 N 2 O 4 and a molecular weight of 312.32 g/mol. Its physical properties include a melting point of 210-215°C (decomposition) and a predicted pKa of 2.04±0.10. The chemical structure features a benzophenone moiety, a functional group recognized for its role in photochemistry and its use as a triplet sensitizer in engineered enzyme systems . While specific applications for this exact compound are not detailed in the literature, its structure suggests significant research potential. The molecule integrates a benzophenone group, which is widely utilized in photo-crosslinking studies to investigate protein-protein interactions and ligand-receptor binding. Furthermore, benzophenone derivatives are increasingly incorporated into engineered photoenzymes to facilitate stereocontrolled energy transfer catalysis, enabling challenging synthetic transformations like intramolecular [2+2] cycloadditions under light irradiation . Researchers can leverage this compound as a versatile building block for developing novel photocatalysts, as a specialized amino acid analog in peptide synthesis, or as a core structure in materials science. It is recommended to store this product at refrigerated temperatures (2-8°C) for long-term stability. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c18-14(17(22)23)10-19-16(21)13-8-6-12(7-9-13)15(20)11-4-2-1-3-5-11/h1-9,14H,10,18H2,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOKDNVTFDXBIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid typically involves the reaction of alanine derivatives with benzoylbenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid serves as an important intermediate in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with potential biological activities. The compound's unique functional groups facilitate reactions such as amide bond formation and nucleophilic substitutions, making it valuable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Neuropharmacology

Recent studies have explored the potential of this compound as a neuroactive agent. Its structural similarity to amino acids suggests that it might interact with neurotransmitter receptors, particularly those involved in glutamatergic signaling pathways. Research indicates that analogs of this compound may exhibit selective agonist activity at AMPA and NMDA receptors, which are critical for synaptic transmission and plasticity in the brain .

Case Study: AMPA Receptor Activity
A study reported that derivatives of this compound demonstrated significant agonistic activity at AMPA receptors, with IC50 values indicating moderate potency compared to traditional agonists like glutamate. For instance, an analogue displayed an IC50 of 1.4 μM, suggesting its potential use in developing treatments for neurological disorders where glutamate signaling is disrupted .

Potential Therapeutic Applications

Given its pharmacological profile, this compound may be investigated for therapeutic applications in conditions such as:

  • Alzheimer's Disease : Enhancing synaptic function through AMPA receptor modulation.
  • Epilepsy : Offering neuroprotective effects by stabilizing excitatory neurotransmission.
  • Depression : Targeting glutamatergic pathways to improve mood regulation.

Biochemical Research

The compound is also utilized in biochemical assays and proteomics research. It serves as a reference standard for evaluating the activity of other compounds in biological systems. Its role as a model compound aids researchers in understanding the interactions between amino acids and other biomolecules .

Mechanism of Action

The mechanism of action of 2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzoylbenzoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-3-(4-benzoylphenyl)propanoic Acid: Another alanine derivative with a similar structure but different functional groups.

    2-amino-3-(4-aminophenyl)propanoic Acid: Contains an amino group instead of the benzoylbenzoyl group.

Uniqueness

2-amino-3-[(4-benzoylbenzoyl)amino]propanoic Acid is unique due to its benzoylbenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

2-Amino-3-(benzophenone-4-carboxamido)-propanoic acid (often referred to as benzophenone derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound consists of an amino acid backbone modified with a benzophenone moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antibacterial Activity

Research indicates that this compound exhibits selective antibacterial properties, particularly against Gram-positive bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Table 1: Antibacterial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Bacillus subtilis64 µg/mL

These results demonstrate the compound's potential as a lead for developing new antibacterial agents.

Antifungal Activity

The compound has shown promising antifungal activity against various fungi, particularly dermatophytes and certain pathogenic strains.

Table 2: Antifungal Activity Against Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans8 µg/mL
Aspergillus niger32 µg/mL
Trichophyton rubrum16 µg/mL

The antifungal mechanism is believed to involve disruption of fungal cell membranes or inhibition of ergosterol biosynthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines. It has demonstrated significant cytotoxic effects, which may be attributed to its ability to induce apoptosis in cancer cells.

Table 3: Cytotoxicity Against Human Cancer Cell Lines

Cell LineIC50 (µM)
HT1080 (Fibrosarcoma)16.53 ± 1.67
A549 (Lung Cancer)17.6 ± 0.3
MCF-7 (Breast Cancer)20.1 ± 2.0

These findings suggest that the compound could serve as a foundation for developing novel anticancer therapies.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Antibacterial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Antifungal Action : It likely affects fungal cell membrane integrity or ergosterol synthesis.
  • Anticancer Action : The induction of apoptosis in cancer cells could result from the activation of caspases or inhibition of survival signaling pathways.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive bacteria and fungi, supporting its potential use as an antimicrobial agent .
  • Evaluation of Cytotoxic Effects : Research conducted on various cancer cell lines revealed that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, highlighting its potential as an anticancer drug .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound might interact with specific cellular targets involved in metabolism and apoptosis, warranting further exploration into its therapeutic applications .

Q & A

Q. What are the primary structural elucidation methods for confirming the molecular architecture of 2-Amino-3-(benzophenone-4-carboxamido)-propanoic Acid?

Answer: The compound’s structure (C₁₇H₁₆N₂O₄) is validated using nuclear magnetic resonance (NMR) for proton and carbon environments, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and X-ray crystallography for absolute configuration determination. For example, analogous amino acid derivatives have been characterized using FTIR and elemental analysis to confirm bonding patterns . Mass spectrometry (HRMS) further verifies molecular weight and fragmentation pathways.

Q. What synthetic strategies are employed for preparing benzophenone-functionalized amino acids like this compound?

Answer: Synthesis typically involves coupling benzophenone-4-carboxylic acid derivatives with protected amino acids (e.g., via EDC/HOBt-mediated amidation). Protecting groups (e.g., Fmoc or Boc) prevent unwanted side reactions. Post-synthesis, acidic or basic deprotection yields the free amino acid. Similar protocols are used for synthesizing 2-amino-3-(4-hydroxyphenyl)propanoic acid derivatives in coordination chemistry studies .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound during large-scale synthesis?

Answer: Optimization includes:

  • Catalyst screening : Transition metal catalysts or biocatalysts (e.g., immobilized enzymes) improve regioselectivity. Evidence from biocatalytic ammonia elimination in analogous thiophene derivatives highlights enzyme efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while ethanol/water mixtures aid crystallization.
  • Chromatographic purification : Reverse-phase HPLC or flash chromatography resolves impurities.

Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

Answer: Discrepancies require:

  • Experimental replication : Ensure consistency across multiple batches.
  • Complementary techniques : Compare NMR with DFT calculations to validate chemical shifts. Gas-phase ion clustering data (e.g., sodium adduct formation) can corroborate molecular interactions .
  • Cross-validation : Use LC-MS or tandem MS to confirm fragmentation patterns.

Q. What methodologies assess the compound’s potential in pharmacological applications, such as enzyme inhibition?

Answer:

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based or colorimetric substrates.
  • Molecular docking : Predict binding modes with proteins (e.g., tyrosine kinase domains) using software like AutoDock. Structural analogs, such as iodinated tyrosine derivatives, have shown bioactivity in prior studies .
  • ADMET profiling : Evaluate solubility, metabolic stability, and toxicity in cell models.

Q. How do researchers address thermodynamic instability during storage or experimental use?

Answer: Stability is maintained by:

  • Controlled storage : Store at -20°C under inert atmosphere (argon) to prevent oxidation, as recommended for similar amino acid derivatives .
  • Thermal analysis : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Lyophilization : Freeze-drying minimizes hydrolytic degradation.

Q. What analytical techniques quantify trace impurities or degradation products in synthesized batches?

Answer:

  • HPLC-PDA/MS : Quantifies impurities ≥0.1% using reverse-phase columns (C18) and UV/Vis detection.
  • Ion chromatography : Detects ionic byproducts (e.g., residual HCl from synthesis).
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) coupled with LC-MS identify degradation pathways .

Q. How is the compound utilized in metal coordination chemistry, and what properties are evaluated?

Answer: As a ligand, it forms complexes with lanthanides (e.g., Ce³⁺) via its carboxylate and amide groups. Characterization includes:

  • Molar conductance : Assesses electrolyte behavior in solution.
  • UV-Vis/FTIR : Confirms ligand-to-metal charge transfer bands and bonding.
  • Antibacterial assays : Test complex efficacy against Gram-positive/negative strains, as done for cerium complexes with similar ligands .

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